molecular formula C24H24ClN B3123770 bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride CAS No. 312619-39-9

bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride

Cat. No.: B3123770
CAS No.: 312619-39-9
M. Wt: 361.9 g/mol
InChI Key: SESSHTRTZDHACX-JAXOOIEVSA-N
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Description

Bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride (CAS: 82572-04-1, molecular formula: C₁₂H₁₄ClN) is a chiral aromatic amine derivative characterized by two (R)-configured 1-naphthylethyl groups attached to a central amine, which is protonated as a hydrochloride salt . This compound is classified under UN3077 as an environmentally hazardous substance due to its aromatic amine structure . Its stereochemical configuration and bulky naphthyl substituents make it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a chiral ligand or intermediate .

Properties

IUPAC Name

(1R)-1-naphthalen-1-yl-N-[(1R)-1-naphthalen-1-ylethyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N.ClH/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22;/h3-18,25H,1-2H3;1H/t17-,18-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESSHTRTZDHACX-JAXOOIEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312619-39-9
Record name 312619-39-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with ®-1-(1-Naphthyl)ethylamine.

    Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.

    Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Naphthyl ketones or naphthyl carboxylic acids.

    Reduction: Naphthyl ethylamines.

    Substitution: Naphthyl-substituted amines or amides.

Scientific Research Applications

Chemistry:

    Asymmetric Synthesis: Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology and Medicine:

    Pharmaceuticals: The compound is explored for its potential use in the synthesis of chiral drugs and active pharmaceutical ingredients.

    Biochemical Studies: It is used in studies involving enzyme interactions and chiral recognition processes.

Industry:

    Material Science: The compound is investigated for its role in the synthesis of chiral materials and polymers.

    Agrochemicals: It is used in the development of chiral agrochemicals for enhanced efficacy and selectivity.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, through its chiral centers. The compound can form non-covalent interactions, including hydrogen bonds and π-π stacking, with these targets, leading to changes in their activity or function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Stereochemical Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Molecular Formula Key Structural Features
Bis((R)-1-(1-Naphthyl)ethyl)amine HCl 82572-04-1 C₁₂H₁₄ClN Two (R)-1-naphthylethyl groups
Bis[(R)-1-phenylethyl]amine HCl 82398-30-9 C₁₆H₂₀ClN Two (R)-phenylethyl groups (smaller aryl)
Calindol N/A C₂₁H₁₈N₂ (R)-naphthylethylaminomethyl indole core
Cinacalcet HCl 364782-34-3 C₂₂H₂₂F₃N∙HCl Naphthylethyl linked to trifluoromethyl phenyl
  • Key Differences :
    • Aryl Substituents : The naphthyl groups in bis((R)-1-(1-Naphthyl)ethyl)amine HCl enhance lipophilicity and steric bulk compared to phenyl groups in bis[(R)-1-phenylethyl]amine HCl, influencing binding affinity and solubility .
    • Extended Structures : Calindol and Cinacalcet incorporate the naphthylethylamine moiety into larger pharmacophores, enabling allosteric modulation of calcium-sensing receptors (CaSR) .

Stereochemical Considerations

  • Enantiomeric Pairs : Bis(naphthylethyl)amine HCl has enantiomers (e.g., (R,R) vs. (S,S)), which exhibit distinct biological activities. For example, (R)-configuration is critical for CaSR modulation in Calindol and Cinacalcet .
  • Synthesis Relevance : The chiral purity of bis((R)-1-(1-Naphthyl)ethyl)amine HCl is crucial for its use in asymmetric catalysis, as seen in Cinacalcet intermediate synthesis .

Physicochemical Comparison

Table 2: Physicochemical Data
Compound Molecular Weight Solubility (Water) LogP (Predicted)
Bis((R)-1-(1-Naphthyl)ethyl)amine HCl 223.7 g/mol Low 4.2
Bis[(R)-1-phenylethyl]amine HCl 261.8 g/mol Moderate 3.1
1-Naphthylamine 143.2 g/mol Low 2.0
  • Lipophilicity : The naphthyl groups increase LogP compared to phenyl analogues, suggesting higher membrane permeability but lower aqueous solubility .
  • Environmental Impact : Classified as hazardous (UN3077), similar to other aromatic amines like 1-naphthylamine .

Comparative Advantages

  • Steric Effects : The naphthyl group’s bulk improves stereoselectivity in catalysis compared to phenyl analogues .
  • Thermodynamic Stability : Hydrogen bonding with the hydrochloride group enhances crystalline stability, aiding purification .

Biological Activity

Bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride, a chiral amine compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

Molecular Formula: C24H24ClN
CAS Number: 171867-34-8
Appearance: White or off-white solid
Solubility: Soluble in water and various organic solvents (alcohol, ether)

The compound features two (R)-1-(1-naphthyl)ethyl groups attached to a nitrogen atom, which contributes to its chiral nature and potential interactions with biological systems.

Research indicates that this compound interacts with various biological targets, particularly in the realm of asymmetric synthesis and drug development. Its chiral centers allow for specific interactions that can enhance the efficacy of drug candidates.

Case Studies and Research Findings

  • Enantioselective Synthesis:
    • A study demonstrated the use of this compound as a ligand in enantioselective synthesis reactions. The compound facilitated the formation of optically active propargylic amines, which are crucial intermediates in drug synthesis .
  • Inhibitory Activity:
    • Inhibitory assays have shown that derivatives of bis((R)-1-(1-Naphthyl)ethyl)amine exhibit significant activity against various enzymes. For instance, a series of related compounds demonstrated low nanomolar inhibitory activities against human purine nucleoside phosphorylase (hPNP) and Mycobacterium tuberculosis PNP .
  • Cell Viability Studies:
    • Biological evaluations indicated that certain derivatives of this compound possess selective cytotoxicity against T-lymphoblastic cell lines. These compounds exhibited CC50 values as low as 9 nM, indicating potent anti-cancer properties .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochlorideChiral amine with two naphthyl groupsSignificant in asymmetric synthesis
Bis[(R)-(-)-(1-naphthyl)ethyl]amine hydrochlorideOpposite chiralityMay exhibit different biological activity
1-NaphthylmethylamineContains only one naphthyl groupSimpler structure; less steric hindrance
DiphenylmethaneTwo phenyl groups instead of naphthylLacks amine functionality; different reactivity

This comparison highlights the unique properties of this compound, particularly its dual chiral centers which enhance its utility in drug development.

Q & A

Basic: What are the standard synthetic routes for preparing bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride, and what key reaction parameters influence enantiomeric purity?

The compound is synthesized via coupling strategies starting from enantiopure (R)-1-(1-naphthyl)ethylamine. Key methods include:

  • Amide formation followed by reduction : Reacting with acyl chlorides and reducing intermediates with LiAlH4.
  • Imine formation and reduction : Condensation with aldehydes followed by catalytic hydrogenation.
  • Nucleophilic substitution : Using leaving groups (e.g., halides) in SN2 reactions.
    Critical parameters include temperature control (to prevent racemization), chiral auxiliary selection , and reducing agent choice (e.g., NaBH4 vs. LiAlH4). Enantiomeric purity (>99%) is verified via chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced: How can researchers resolve discrepancies in enantiomeric excess measurements when using different analytical techniques?

Discrepancies often arise from method sensitivity. For example:

  • Polarimetry may lack resolution for trace impurities.
  • Chiral HPLC provides higher accuracy by separating enantiomers with retention time differences >1.5 minutes.
  • NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves splitting of proton signals.
    Cross-validation using two orthogonal methods (e.g., HPLC and capillary electrophoresis) minimizes errors. Ensure sample preparation avoids solvent-induced conformational changes .

Basic: What spectroscopic methods are most effective for characterizing structural integrity?

  • ¹H NMR : Naphthyl protons appear as doublets (δ 7.2–8.3 ppm); ethylamine protons show a multiplet (δ 3.1–3.5 ppm).
  • IR : NH stretch at ~3200 cm⁻¹; hydrochloride salt confirmed by a broad peak ~2500 cm⁻¹.
  • Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z 324.2.
  • X-ray Crystallography : Confirms absolute configuration but requires high-quality single crystals .

Advanced: How does steric bulk influence efficacy as a chiral ligand in asymmetric catalysis?

The naphthyl groups create steric hindrance, enhancing enantioselectivity in reactions like hydrogenation. Optimize ligand loading (5–10 mol%) via kinetic studies (e.g., variable-time NMR). Computational modeling (DFT) predicts transition-state stabilization, while empirical optimization via Design of Experiments (DoE) balances steric effects and reactivity. Modifying ethylamine substituents (e.g., methyl groups) can improve π-π interactions .

Basic: What storage conditions prevent degradation?

  • Storage : Airtight containers under argon at -20°C, protected from light.
  • Stability Testing : Accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring (<2% decomposition).
  • Long-Term Verification : Biannual NMR checks for oxidation (new peaks at δ 8.5–9.0 ppm) or amine deprotonation .

Advanced: How to address contradictory biological activity data in receptor binding assays?

Control variables:

  • pH : Adjust from 6.8–7.4 to study protonation effects on IC₅₀.
  • Probe Type : Compare radiolabeled (³H) vs. fluorescent probes.
  • Orthogonal Assays : Use SPR (surface plasmon resonance) and calcium flux assays to validate binding kinetics. Replicate experiments must standardize cell passage numbers and receptor expression levels .

Basic: What purification techniques yield high-purity product?

  • Column Chromatography : Silica gel with EtOAc/hexane (3:7).
  • Recrystallization : Ethanol/water (4:1) achieves >95% purity.
  • Solvent Polarity : High-polarity solvents improve solubility but may co-elute impurities. Monitor via TLC (Rf 0.3 in EtOAc/hexane) .

Advanced: How to predict and validate binding modes to calcium-sensing receptors?

  • Computational Tools : Molecular docking (AutoDock Vina) with receptor structures (PDB 4K5S) identifies hydrophobic pockets.
  • Validation : Alanine scanning mutagenesis (e.g., Trp818Ala reduces affinity 10-fold) and SPR for kinetic data (kon/koff). MD simulations (100 ns) assess binding stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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